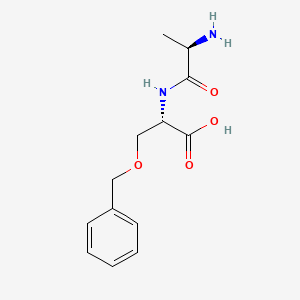

D-Alanyl-O-benzyl-L-serine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

921933-64-4 |

|---|---|

Molecular Formula |

C13H18N2O4 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylmethoxypropanoic acid |

InChI |

InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11+/m1/s1 |

InChI Key |

PSXMDFXSRBVCDL-KOLCDFICSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of D-Alanyl-O-benzyl-L-serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide D-Alanyl-O-benzyl-L-serine. The synthesis involves a strategic application of protecting groups and a peptide coupling reaction, followed by deprotection to yield the final product. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of this compound is approached through a convergent synthesis pathway. The core of this strategy involves the preparation of two key building blocks: N-Boc-D-alanine and O-benzyl-L-serine. These protected amino acids are then coupled using a suitable peptide coupling agent, followed by the removal of the N-terminal protecting group to yield the target dipeptide. The widely utilized tert-butyloxycarbonyl (Boc) group is employed for the temporary protection of the α-amino group of D-alanine, while the benzyl (Bzl) group serves as a semi-permanent protecting group for the hydroxyl side chain of L-serine. This Boc/Bzl strategy is a classic and effective method in peptide synthesis[1].

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-Boc-D-alanine

The protection of the amino group of D-alanine is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Protocol:

-

Dissolve D-alanine in a 1M sodium hydroxide solution and 1,4-dioxane at 0°C.

-

Slowly add di-tert-butyl dicarbonate.

-

Warm the mixture to room temperature and stir for 24 hours.

-

Remove the 1,4-dioxane by evaporation.

-

Wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with a 1M sulfuric acid solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-D-alanine.

Synthesis of O-benzyl-L-serine

The synthesis of O-benzyl-L-serine involves three main steps: N-protection of L-serine, benzylation of the hydroxyl group, and subsequent N-deprotection.

2.2.1. Synthesis of N-(tert-butoxycarbonyl)-L-serine

Protocol:

-

To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C[2].

-

Warm the mixture to room temperature and stir for 24 hours[2].

-

After evaporation of 1,4-dioxane, wash the aqueous layer with diethyl ether (50 mL)[2].

-

Acidify the aqueous layer with 1M H₂SO₄ aqueous solution to pH 2-3 and extract with ethyl acetate (3 x 50 mL)[2].

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give N-(tert-butoxycarbonyl)-L-serine[2].

2.2.2. Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

Protocol:

-

Dissolve N-Boc-L-serine (2 g, 10.0 mmol) in 24 mL of DMF and stir for 15 minutes[3].

-

Add sodium hydride (0.26 g, 10.0 mmol) to the reaction mixture at 0°C and stir until the mixture reaches room temperature[3].

-

Add benzyl bromide (1.71 g, 10.0 mmol, 1.19 mL) dropwise and stir the reaction mixture for 6 hours at room temperature[3].

-

After completion, remove the solvent under vacuum. Dissolve the residue in water and extract three times with 10 mL of diethyl ether[3].

2.2.3. Deprotection of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

Protocol:

-

Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of CH₂Cl₂ (30 mL) and trifluoroacetic acid (TFA) (5 mL)[2].

-

Stir the reaction mixture at room temperature for 2 hours[2].

-

Remove the solvents under reduced pressure[2].

-

Purify the resulting residue by decantation using diethyl ether to remove traces of TFA, yielding O-benzyl-L-serine as a white solid[2].

Peptide Coupling: Synthesis of Boc-D-Alanyl-O-benzyl-L-serine

The crucial peptide bond formation is achieved by coupling N-Boc-D-alanine with O-benzyl-L-serine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents. This method is effective in minimizing racemization[3].

Protocol (adapted from a similar coupling reaction[3]):

-

Under a nitrogen atmosphere at 0°C, dissolve N-Boc-D-alanine (1.2 equivalents) and O-benzyl-L-serine (1 equivalent) in dry chloroform.

-

Add triethylamine (Et₃N) (8 equivalents).

-

Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Upon completion, dilute the mixture with chloroform and wash with 1N HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Boc-D-Alanyl-O-benzyl-L-serine.

Caption: Simplified diagram of the EDC/HOBt mediated peptide coupling.

Final Deprotection: Synthesis of this compound

The final step is the removal of the N-terminal Boc protecting group to yield the target dipeptide. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA)[4][5].

Protocol:

-

Dissolve the Boc-D-Alanyl-O-benzyl-L-serine in dichloromethane (DCM).

-

Add an equal volume of trifluoroacetic acid (TFA) and stir the solution at room temperature for 2 hours[4].

-

Remove the solvent and excess TFA in vacuo.

-

The crude product can be purified by dissolving it in a suitable solvent and precipitating with a non-polar solvent like diethyl ether or by preparative HPLC.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the starting materials. Data for the coupling and final deprotection steps are based on typical yields for analogous reactions.

Table 1: Synthesis of N-Boc Protected Amino Acids

| Compound | Starting Material | Reagents | Solvent | Yield | Reference |

| N-Boc-L-serine | L-Serine | Boc₂O, NaOH | 1,4-Dioxane/H₂O | 94% | [2] |

| N-Boc-D-alanine | D-Alanine | Boc₂O, NaOH | THF/H₂O | ~100% | (Typical) |

Table 2: Synthesis of O-benzyl-L-serine

| Step | Starting Material | Reagents | Solvent | Yield | Reference |

| Benzylation | N-Boc-L-serine | BnBr, NaH | DMF | Not specified | [3] |

| N-Deprotection | N-Boc-O-benzyl-L-serine | TFA | CH₂Cl₂ | 97% | [2] |

Table 3: Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Yield (Expected) |

| Coupling | N-Boc-D-alanine, O-benzyl-L-serine | EDC, HOBt, Et₃N | Chloroform | High |

| Deprotection | Boc-D-Alanyl-O-benzyl-L-serine | TFA | DCM | High |

Concluding Remarks

This guide provides a detailed and technically sound pathway for the synthesis of this compound. The described protocols are based on well-established methods in peptide chemistry and can be adapted by researchers for their specific needs. Successful synthesis relies on the careful execution of each step, particularly the control of reaction conditions to minimize side reactions such as racemization during the coupling step. The final product should be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

References

Technical Guide: Chemical Properties and Synthetic Approaches for D-Alanyl-O-benzyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanyl-O-benzyl-L-serine is a dipeptide of significant interest in the fields of peptide chemistry and drug development. Its structure, incorporating a D-amino acid (D-alanine) and a protected L-amino acid (O-benzyl-L-serine), makes it a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications. The presence of the D-alanine residue can confer resistance to enzymatic degradation, a crucial property for enhancing the in vivo stability of peptide-based drugs. The O-benzyl protecting group on the serine residue allows for selective chemical modifications, making it a versatile intermediate in multi-step synthetic pathways. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological relevance of this compound.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be reliably predicted based on its structure and data from closely related compounds.

| Property | Value | Source/Reference |

| Molecular Formula | C13H18N2O4 | --INVALID-LINK--[1] |

| Molecular Weight | 266.29 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white powder (Predicted) | Inferred from related compounds |

| Melting Point | Not available. For comparison, the melting point of O-benzyl-L-serine is approximately 227 °C (decomposition)[2], and N-BOC-O-Benzyl-D-serine is 58-63 °C. | |

| Solubility | Not specifically determined. O-benzyl-L-serine is reported to have moderate solubility in polar solvents like water and ethanol and is sparingly soluble in water.[3] | |

| Predicted Spectral Data | ¹H NMR: Expected signals would include those for the alanine methyl group, the α-protons of both amino acid residues, the methylene protons of the benzyl group, and the aromatic protons of the benzyl ring. ¹³C NMR: Expected signals would include those for the carbonyl carbons of the peptide bond and the carboxylic acid, the α- and β-carbons of both amino acid residues, and the carbons of the benzyl group. Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of approximately 267.13. | Inferred from principles of NMR and Mass Spectrometry[4][5][6][7][8][9] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the coupling of protected D-alanine and O-benzyl-L-serine, followed by deprotection. The synthesis of the precursor, O-benzyl-L-serine, is a critical first step.

1. Synthesis of O-benzyl-L-serine (Precursor)

This protocol is adapted from established methods for the synthesis of O-benzyl-serine derivatives.[10][11][12]

-

Step 1: Protection of L-serine. The amino and carboxyl groups of L-serine are first protected to prevent side reactions during the benzylation of the hydroxyl group. A common strategy is the formation of an N-Boc (tert-butyloxycarbonyl) protected methyl ester.

-

Step 2: Benzylation of the Hydroxyl Group. The protected L-serine is then treated with a benzylating agent, such as benzyl bromide, in the presence of a base (e.g., sodium hydride) to form the benzyl ether at the hydroxyl position.

-

Step 3: Deprotection. The protecting groups (N-Boc and methyl ester) are subsequently removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the methyl ester) to yield O-benzyl-L-serine.

2. Peptide Coupling to form this compound

-

Step 1: Protection of D-alanine. The amino group of D-alanine is protected, typically with a Boc or Fmoc group. The carboxyl group may also be activated for coupling.

-

Step 2: Coupling Reaction. The protected and activated D-alanine is reacted with O-benzyl-L-serine in the presence of a coupling agent (e.g., DCC, HBTU) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF, DCM).

-

Step 3: Deprotection. The protecting group on the N-terminus of the dipeptide is removed to yield the final product, this compound. Purification is typically achieved by chromatography.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Potential Biological Signaling Pathways

Given the limited direct research on this compound, its potential biological activities are inferred from the known roles of its constituent amino acids.

1. D-Alanine and Bacterial Cell Wall Synthesis

D-alanine is an essential component of peptidoglycan, a major structural element of bacterial cell walls.[13] Peptides containing D-alanine could potentially interfere with this pathway, suggesting a possible antimicrobial mechanism.

Caption: Potential interference with bacterial peptidoglycan synthesis.

2. D-Serine and NMDA Receptor Signaling

D-serine is a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a crucial role in synaptic plasticity and neurotransmission.[14][15][16][17][18] Dipeptides containing D-serine or its analogs could potentially modulate NMDA receptor activity.

Caption: Potential modulation of NMDA receptor signaling.

Conclusion

This compound represents a valuable synthetic intermediate with potential applications in the development of novel therapeutic agents. While specific experimental data for this dipeptide is not extensively documented, its chemical properties can be reasonably inferred from related compounds. The synthetic pathways are well-established within the realm of peptide chemistry. Future research should focus on the detailed characterization of this molecule and the exploration of its biological activities, particularly in the areas of antimicrobial development and neuromodulation, building upon the known functions of its constituent D- and L-amino acids.

References

- 1. This compound | C13H18N2O4 | CID 71421926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-苄基-L-丝氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. broadinstitute.org [broadinstitute.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 15. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Structure Elucidation of D-Alanyl-O-benzyl-L-serine

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a critical foundation for understanding its function and potential applications. This guide outlines the comprehensive process for the structure elucidation of the dipeptide D-Alanyl-O-benzyl-L-serine, a synthetic amino acid derivative with potential applications in biochemical research and pharmaceutical development. The methodologies described herein provide a robust framework for the characterization of this and similar peptide-based compounds.

Introduction

This compound is a dipeptide composed of a D-alanine residue and an O-benzyl-L-serine residue. The presence of the D-amino acid and the benzyl protecting group on the serine side chain imparts unique conformational and stability properties to the molecule. Accurate structural confirmation is paramount for its use in further research, such as in peptide synthesis or as a component in drug design.

Proposed Structure

The hypothesized chemical structure of this compound is presented below. The molecule has the chemical formula C13H18N2O4 and a molecular weight of 266.29 g/mol .[1]

Molecular Structure:

Experimental Protocols for Structure Elucidation

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the unambiguous structure elucidation of this compound.

Synthesis of this compound

The synthesis of the dipeptide would typically involve the coupling of protected D-alanine and O-benzyl-L-serine residues, followed by deprotection steps. The synthesis of the precursor, O-benzyl-L-serine, is a key initial step.

Protocol for the Synthesis of O-benzyl-L-serine:

A common route for the synthesis of O-benzyl-L-serine involves the protection of the amino group of L-serine, followed by benzylation of the hydroxyl group, and subsequent deprotection of the amino group. One documented method involves the following steps:

-

N-Boc Protection of L-Serine: L-serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., NaOH) in a solvent mixture like 1,4-dioxane and water.

-

Benzylation of the Hydroxyl Group: The resulting N-(tert-butoxycarbonyl)-L-serine is then treated with sodium hydride and benzyl bromide in an anhydrous solvent such as dimethylformamide (DMF).

-

Deprotection of the Amino Group: The N-Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (CH2Cl2).[2][3]

Protocol for Dipeptide Coupling (General Approach):

-

Protection of Amino Acids: The amino group of D-alanine is typically protected with a Boc or Fmoc group, and the carboxylic acid of O-benzyl-L-serine is protected as an ester (e.g., methyl or ethyl ester).

-

Peptide Bond Formation: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane or dimethylformamide.

-

Deprotection: The protecting groups are sequentially removed to yield the final dipeptide.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: A dilute solution of the purified dipeptide is prepared in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.

-

Instrumentation: The sample is introduced into an ESI-MS instrument.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode. The protonated molecule [M+H]+ is observed to determine the molecular weight.

-

Tandem MS (MS/MS): To confirm the amino acid sequence, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule, including the connectivity of atoms and the stereochemistry.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified dipeptide is dissolved in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR: Provides information about the number and chemical environment of protons.

-

13C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and the sequence of the amino acid residues.

-

Data Presentation

The following tables summarize the expected quantitative data from the structural analysis of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]+ | 267.13 |

| [M+Na]+ | 289.11 |

| Key MS/MS Fragments | Predicted m/z |

| b2 ion | 249.12 |

| y1 ion | 196.09 |

Table 2: Predicted 1H NMR Chemical Shifts for this compound (in D2O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| D-Ala α-H | ~4.0 | Quartet |

| D-Ala β-CH3 | ~1.5 | Doublet |

| L-Ser α-H | ~4.5 | Triplet |

| L-Ser β-CH2 | ~3.8 | Multiplet |

| Benzyl CH2 | ~4.6 | Singlet |

| Benzyl Aromatic Hs | ~7.3-7.4 | Multiplet |

Table 3: Predicted 13C NMR Chemical Shifts for this compound (in D2O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| D-Ala Cα | ~52 |

| D-Ala Cβ | ~18 |

| D-Ala C=O | ~175 |

| L-Ser Cα | ~56 |

| L-Ser Cβ | ~70 |

| L-Ser C=O | ~173 |

| Benzyl CH2 | ~74 |

| Benzyl Aromatic Cs | ~128-138 |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structure elucidation of this compound.

Caption: Experimental workflow for the synthesis and structure elucidation of this compound.

Caption: Detailed workflow for structure elucidation using NMR spectroscopy.

Conclusion

The structure elucidation of this compound requires a systematic approach combining organic synthesis with advanced analytical techniques. The protocols and expected data presented in this guide provide a comprehensive framework for researchers to confidently determine the structure of this dipeptide. This foundational knowledge is crucial for its application in the development of novel therapeutics and as a tool in biochemical research.

References

Spectroscopic and Synthetic Profile of O-benzyl-L-serine: A Technical Overview

A note on the requested compound: Publicly available spectroscopic data for the dipeptide D-Alanyl-O-benzyl-L-serine is limited. This technical guide therefore focuses on the closely related and synthetically important precursor, O-benzyl-L-serine . The data and protocols provided herein serve as a foundational reference for researchers working with benzyl-protected serine derivatives in peptide synthesis and drug development.

This document provides a comprehensive summary of the spectroscopic characteristics of O-benzyl-L-serine, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are also presented.

Spectroscopic Data for O-benzyl-(DL)-serine

The following tables summarize the key spectroscopic data for O-benzyl-(DL)-serine. The spectral data for the pure L-enantiomer is expected to be identical.

Table 1: ¹H NMR Spectroscopic Data for O-benzyl-(DL)-serine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.47 | Singlet | Aromatic Protons (Ar-H) |

| 7.46 | Singlet | Aromatic Protons (Ar-H) |

| 7.44 | Singlet | Aromatic Protons (Ar-H) |

| 4.628 | Singlet | Benzyl CH₂ (Ar-CH₂) |

| 3.93 | Singlet | α-CH and β-CH₂ |

Solvent: D₂O, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for O-benzyl-(DL)-serine

| Chemical Shift (ppm) | Assignment |

| 172.43 | Carboxyl Carbon (C=O) |

| 138.12 | Aromatic C (quaternary) |

| 129.57 | Aromatic CH |

| 129.08 | Aromatic CH |

| 73.86 | Benzyl CH₂ (Ar-CH₂) |

| 68.81 | β-Carbon (Serine side chain) |

| 55.62 | α-Carbon (Serine) |

Solvent: D₂O[1]

Table 3: Infrared (IR) Spectroscopy Data for O-benzyl-(DL)-serine

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (Carboxylic Acid) |

| ~3000 | N-H stretch (Amine) |

| ~2900 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600 | N-H bend (Amine) |

| ~1100 | C-O stretch (Ether) |

Sample Preparation: KBr disc[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of O-benzyl-L-serine and the acquisition of its spectroscopic data.

Synthesis of O-benzyl-L-serine

This protocol describes a common method for the synthesis of O-benzyl-L-serine, which involves the protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amino group.[2][3][4]

-

N-protection of L-serine:

-

Dissolve L-serine in a 1M NaOH aqueous solution and 1,4-dioxane.[3]

-

Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc-anhydride).[3]

-

Allow the mixture to warm to room temperature and stir for 24 hours.[3]

-

Work up the reaction mixture by removing the 1,4-dioxane, washing with ether, acidifying the aqueous layer, and extracting the product (N-Boc-L-serine) with ethyl acetate.[3]

-

-

O-benzylation of N-Boc-L-serine:

-

Dissolve the N-Boc-L-serine in anhydrous DMF.

-

Cool the solution to 0°C under an inert atmosphere (e.g., argon).

-

Add sodium hydride (NaH) portion-wise, followed by the addition of benzyl bromide.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product (N-Boc-O-benzyl-L-serine) with an organic solvent.

-

-

N-deprotection to yield O-benzyl-L-serine:

-

Dissolve the N-Boc-O-benzyl-L-serine in dichloromethane (DCM).[2][3]

-

Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for approximately 2 hours.[2][3]

-

Remove the solvents under reduced pressure.[3]

-

Purify the resulting residue by decantation with diethyl ether to yield O-benzyl-L-serine as a white solid.[3]

-

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to a standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of O-benzyl-L-serine.

Caption: Synthesis and Spectroscopic Analysis Workflow for O-benzyl-L-serine.

References

In-Depth Technical Guide: D-Alanyl-O-benzyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Alanyl-O-benzyl-L-serine is a dipeptide of significant interest in various fields of biochemical and pharmaceutical research. Comprising the unnatural D-alanine amino acid and a protected L-serine derivative, this molecule serves as a valuable building block in synthetic peptide chemistry and as a probe for studying biological systems. The presence of the D-amino acid confers resistance to enzymatic degradation, a desirable property for the development of therapeutic peptides. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C13H18N2O4. A crucial identifier for this compound is its CAS number, which has been registered as 921933-64-4[1].

| Property | Value | Reference |

| CAS Number | 921933-64-4 | [1] |

| Molecular Formula | C13H18N2O4 | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Canonical SMILES | CC(C(=O)NC(COC1=CC=CC=C1)C(=O)O)N | [1] |

| PubChem CID | 71421926 | [1] |

Table 1: Key Chemical Identifiers for this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling strategy. This involves the preparation of protected amino acid precursors, their coupling to form the dipeptide backbone, and subsequent deprotection to yield the final product.

Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process: protection of the starting amino acids, coupling to form the dipeptide, and final deprotection.

References

An In-depth Technical Guide to the Stability and Storage of D-Alanyl-O-benzyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Alanyl-O-benzyl-L-serine is a protected dipeptide of significant interest in pharmaceutical research and development. Ensuring its stability throughout its lifecycle, from synthesis to application, is paramount to maintaining its chemical integrity, purity, and biological activity. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and recommended storage conditions. Furthermore, it outlines experimental protocols for assessing stability and presents visual workflows and logical relationships to aid in the design and execution of stability studies. While specific quantitative stability data for this dipeptide is not extensively available in the public domain, this guide synthesizes information from related compounds and general principles of peptide chemistry to provide a robust framework for its handling and storage.

Introduction to this compound Stability

The stability of a dipeptide like this compound is influenced by several factors inherent to its structure and the external environment. Key considerations include the susceptibility of the peptide bond to hydrolysis, the stability of the O-benzyl ether linkage on the serine residue, and potential modifications to the individual amino acid side chains. Environmental factors such as temperature, pH, light, and the presence of oxidative agents can all contribute to its degradation. Understanding these vulnerabilities is the first step in establishing appropriate storage and handling protocols.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the peptide bond and cleavage of the O-benzyl ether. Other potential degradation routes include oxidation and racemization, although these are generally less common for this specific structure under typical storage conditions.

Peptide Bond Hydrolysis

Hydrolysis of the amide bond between the D-alanine and L-serine residues is a major degradation pathway, particularly in aqueous solutions. This reaction is catalyzed by both acidic and basic conditions.[1] The rate of hydrolysis is also significantly influenced by temperature.

O-Benzyl Ether Cleavage

The benzyl ether protecting group on the serine side chain is generally stable but can be cleaved under certain conditions. While commonly removed during peptide synthesis using methods like catalytic hydrogenolysis or strong acids, its long-term stability in solution and under various storage conditions must be considered.[2][3] Oxidative conditions, potentially initiated by light exposure, could also lead to the cleavage of the benzyl ether.

Other Potential Degradation Routes

-

Oxidation: While alanine and O-benzyl-serine are not highly susceptible to oxidation, trace impurities or extreme conditions could initiate oxidative degradation.

-

Racemization: The chiral centers of both D-alanine and L-serine could potentially undergo racemization, especially under harsh pH and temperature conditions, which would impact the biological activity of the dipeptide.

The following diagram illustrates the potential degradation pathways of this compound.

References

Chiral Purity of D-Alanyl-O-benzyl-L-serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and chiral analysis of the dipeptide D-Alanyl-O-benzyl-L-serine. This dipeptide is a valuable building block in medicinal chemistry and drug development, where stereochemical integrity is paramount for efficacy and safety. This document details experimental protocols for its preparation and the determination of its diastereomeric purity, presents quantitative data in a structured format, and illustrates relevant workflows.

Introduction

This compound is a dipeptide composed of a D-alanine residue at the N-terminus and a side-chain protected L-serine residue at the C-terminus. The presence of two chiral centers, one from each amino acid, means that this molecule can exist as four possible stereoisomers: D-Ala-L-Ser(OBn), L-Ala-L-Ser(OBn), D-Ala-D-Ser(OBn), and L-Ala-D-Ser(OBn). In the context of its use as a specific chiral building block, the desired diastereomer is this compound. Its chiral purity is a critical quality attribute, as stereoisomeric impurities can lead to off-target effects, reduced efficacy, and altered pharmacokinetic profiles of the final active pharmaceutical ingredient (API).

The control of stereochemistry during synthesis and the development of robust analytical methods to quantify diastereomeric purity are therefore essential. This guide outlines common synthetic strategies and state-of-the-art analytical techniques for ensuring the high chiral purity of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through solution-phase peptide coupling. This involves the formation of an amide bond between an N-terminally protected D-alanine and a C-terminally protected O-benzyl-L-serine. The choice of protecting groups and coupling reagents is crucial to prevent racemization at the chiral centers.

General Synthesis Workflow

The overall process for synthesizing and purifying the target dipeptide can be visualized as a multi-step workflow. This involves the preparation of protected amino acid precursors, the coupling reaction to form the dipeptide, and subsequent purification and analysis to ensure high diastereomeric purity.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a representative method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as a racemization suppressant.

Materials:

-

N-Boc-D-alanine

-

O-benzyl-L-serine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Preparation of O-benzyl-L-serine methyl ester: To a stirred suspension of O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) at 0 °C and stir for 15 minutes until a clear solution is obtained.

-

Coupling Reaction: In a separate flask, dissolve N-Boc-D-alanine (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF. Add the solution of O-benzyl-L-serine methyl ester from step 1. Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation of Protected Dipeptide: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-Alanyl-O-benzyl-L-serine methyl ester.

-

Saponification (Ester Hydrolysis): Dissolve the crude protected dipeptide in a mixture of THF and water. Cool to 0 °C and add LiOH (1.5 eq). Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Final Product Isolation: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product with high chemical and chiral purity.

Chiral Purity Analysis

The determination of the diastereomeric purity of this compound is critical. The primary potential impurity is the L-Alanyl-O-benzyl-L-serine diastereomer, which may form due to the presence of L-alanine impurity in the starting material or racemization during the coupling reaction. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with chiral derivatizing agents, can also be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of the dipeptide diastereomers can be achieved on a suitable CSP. Zwitterionic CSPs have shown excellent performance in separating small, unprotected peptides.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: CHIRALPAK® ZWIX(+) (or a similar cinchona alkaloid-derived zwitterionic CSP), 250 x 4.6 mm, 3 µm.

-

Mobile Phase: A mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) containing additives such as 25 mM diethylamine (DEA) and 50 mM formic acid (FA). The exact composition may require optimization.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample and record the chromatogram. The two diastereomers, D-Ala-L-Ser(OBn) and L-Ala-L-Ser(OBn), should be resolved into two distinct peaks. The diastereomeric excess (%de) can be calculated from the peak areas.

Calculation of Diastereomeric Excess (%de): %de = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H NMR can confirm the structure of the dipeptide, it generally cannot distinguish between diastereomers. However, NMR can be used to determine diastereomeric purity after derivatization with a chiral agent, or by using chiral solvating agents. More advanced techniques like ¹⁹F NMR after derivatization with a fluorine-containing chiral agent can also be highly effective.[1][2]

Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent

-

Derivatization: React the dipeptide sample with a chiral derivatizing agent such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) to form diastereomeric derivatives.[1]

-

NMR Analysis: Acquire the ¹⁹F NMR spectrum of the derivatized sample. The fluorine signals for the two diastereomeric derivatives should appear at different chemical shifts.

-

Quantification: The diastereomeric ratio can be determined by integrating the respective ¹⁹F signals.

Data Presentation

The chiral purity of synthesized batches of this compound should be meticulously documented. The following table summarizes typical analytical results for a successfully synthesized and purified batch.

| Parameter | Method | Result | Specification |

| Chemical Purity | RP-HPLC (UV 210 nm) | 99.2% | ≥ 98.0% |

| Diastereomeric Purity | Chiral HPLC | ||

| this compound | 99.6% | ||

| L-Alanyl-O-benzyl-L-serine | 0.4% | ||

| Diastereomeric Excess (%de) | Chiral HPLC | 99.2% | ≥ 98.0% |

| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, its constituent amino acids, D-alanine and L-serine, have significant biological roles. L-serine is a proteinogenic amino acid and a central player in cellular metabolism. It is a precursor to numerous essential molecules, including glycine, cysteine, and D-serine. D-serine, in turn, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[3]

The diagram below illustrates the metabolic pathway for the synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate and its subsequent conversion to D-serine.

References

- 1. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization [mdpi.com]

Uncharted Territory: A Technical Guide to the Potential Biological Activity of D-Alanyl-O-benzyl-L-serine

Foreword: An extensive review of the scientific literature reveals a notable absence of published research on the specific biological activities of the dipeptide D-Alanyl-O-benzyl-L-serine. While this compound is cataloged in chemical databases, its synthesis and subsequent biological evaluation have not been detailed in accessible scientific papers or patents. Consequently, this document serves not as a summary of existing data, but as a forward-looking technical guide for researchers, scientists, and drug development professionals interested in exploring the potential of this molecule. The information presented herein is based on the known biological roles of its constituent parts and related compounds, providing a theoretical framework and a hypothetical roadmap for future investigation.

Rationale for Investigation

The potential for this compound to exhibit biological activity stems from the known functions of D-amino acids and modified serine residues in various biological contexts.

-

The Role of D-Alanine in Peptides: D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria.[1] The terminal D-alanyl-D-alanine sequence of the pentapeptide precursor is essential for the cross-linking reactions that provide structural integrity to the cell wall.[1] Molecules that mimic this D-alanyl-D-alanine structure, such as β-lactam antibiotics, can inhibit the enzymes responsible for this cross-linking, leading to bacterial cell death.[2] The incorporation of D-amino acids into peptides can also confer resistance to degradation by proteases, a desirable property for therapeutic peptides.[3] Dipeptides containing D-alanine have been investigated for their antimicrobial properties.[4]

-

O-benzyl-L-serine as a Bioactive Moiety: The O-benzyl protection on the L-serine residue introduces a lipophilic character to the dipeptide, which may influence its ability to cross cell membranes. O-benzyl-DL-serine and its derivatives have been noted as important intermediates in the synthesis of peptides and pharmaceuticals with a wide range of biological functions, including potential treatments for cardiovascular diseases, osteoporosis, inflammation, and cancer metastasis.[5] While these activities are associated with derivatives and not the single amino acid itself, it highlights the potential for this modified residue to be part of a biologically active molecule.

Given these points, this compound presents as a candidate for investigation, particularly for antimicrobial or cytotoxic activities.

Hypothetical Experimental Workflow

A systematic investigation into the biological activity of this compound would logically follow a multi-stage process from synthesis to mechanism of action studies.

Caption: Hypothetical workflow for the investigation of this compound's biological activity.

Data Presentation

Note: No quantitative data on the biological activity of this compound has been found in the published scientific literature. The following table is a template that researchers could use to structure their findings should such experiments be conducted.

Table 1: Template for Summarizing In Vitro Activity Data

| Assay Type | Target Organism/Cell Line | Metric | Result (e.g., µg/mL or µM) |

| Antimicrobial | Staphylococcus aureus | MIC | Data not available |

| Antimicrobial | Escherichia coli | MIC | Data not available |

| Cytotoxicity | Human cancer cell line (e.g., MCF-7) | IC₅₀ | Data not available |

| Cytotoxicity | Normal human cell line (e.g., HEK293) | CC₅₀ | Data not available |

Experimental Protocols

The following are generalized protocols for the key experiments outlined in the hypothetical workflow. These are intended as a starting point and would require optimization for the specific compound and targets.

Synthesis of this compound

The synthesis of this dipeptide would likely be achieved through standard peptide coupling methods, either in solution or on a solid phase. A general approach for solution-phase synthesis is outlined below:

-

Protection of Amino Acids: The starting materials, D-Alanine and O-benzyl-L-serine, would require protection of their amino and carboxyl groups, respectively, to ensure specific peptide bond formation. For instance, the amino group of D-Alanine could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group of O-benzyl-L-serine could be protected as a methyl or ethyl ester.

-

Peptide Coupling: The protected amino acids would then be coupled using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Deprotection: Following the coupling reaction, the protecting groups would be removed. For example, the Fmoc group is typically removed with a mild base like piperidine, and an ester can be hydrolyzed under basic conditions.

-

Purification and Characterization: The final product would be purified, for example by High-Performance Liquid Chromatography (HPLC), and its structure confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of the compound on the viability of mammalian cells.

-

Cell Seeding: Human cells (e.g., a cancer cell line and a normal cell line) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells. The IC₅₀ (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in terms of its biological activity, its structure suggests plausible avenues for investigation, particularly in the realm of antimicrobial and anticancer research. The theoretical framework and hypothetical protocols provided in this guide are intended to catalyze such research. Future studies should focus on the synthesis of this dipeptide, followed by broad-spectrum screening to identify any potential "hit" activities. Should any significant activity be discovered, subsequent research could delve into its mechanism of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy studies. The exploration of such novel chemical entities is a vital component of the ongoing search for new therapeutic agents.

References

D-Alanyl-O-benzyl-L-serine: A Dipeptide Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids and stereochemically diverse building blocks is a cornerstone of modern drug discovery and peptide-based therapeutics. D-Alanyl-O-benzyl-L-serine, a dipeptide composed of a D-alanine residue and a side-chain protected L-serine, represents a valuable chiral building block for the synthesis of complex peptides and peptidomimetics. Its unique stereochemistry and protected functional groups offer researchers precise control over the final molecular architecture, influencing properties such as enzymatic stability, conformational preference, and biological activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, purification, and potential applications.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be derived from its constituent amino acids and general peptide characteristics.

| Property | Value | Source |

| Molecular Formula | C13H18N2O4 | --INVALID-LINK-- |

| Molecular Weight | 266.29 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a white to off-white solid | General knowledge of protected peptides |

| Solubility | Expected to be soluble in organic solvents like DMF, DCM, and alcohols | General knowledge of protected peptides |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the constituent amino acids, their coupling to form the dipeptide, and subsequent deprotection steps. A common strategy in liquid-phase peptide synthesis is employed.

Overall Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

1. Preparation of N-Boc-D-Alanine (Boc-D-Ala-OH)

This is a standard procedure for the protection of the amino group of D-alanine.

-

Materials: D-Alanine, Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (NaOH), Dioxane, Water, Diethyl ether, Ethyl acetate, Magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve D-Alanine in a 1M NaOH solution.

-

Add dioxane followed by the slow addition of (Boc)₂O at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl) and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-Ala-OH.

-

2. Preparation of O-benzyl-L-serine methyl ester (H-L-Ser(Bzl)-OMe)

This involves the protection of the hydroxyl group of L-serine as a benzyl ether and esterification of the carboxylic acid.

-

Materials: L-Serine, Benzyl bromide, Sodium hydride (NaH) or a suitable base, Anhydrous Dimethylformamide (DMF), Methanol (MeOH), Thionyl chloride (SOCl₂).

-

Procedure:

-

O-Benzylation:

-

Dissolve L-serine in anhydrous DMF and cool to 0°C.

-

Add NaH portion-wise and stir for 30 minutes.

-

Add benzyl bromide dropwise and allow the reaction to proceed at room temperature for several hours.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product to obtain O-benzyl-L-serine.

-

-

Esterification:

-

Suspend O-benzyl-L-serine in methanol.

-

Cool the suspension to -10°C and add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Remove the solvent under reduced pressure to obtain the methyl ester, which can be used directly in the next step.

-

-

3. Coupling of Boc-D-Ala-OH and H-L-Ser(Bzl)-OMe

This step forms the peptide bond between the two protected amino acids.

-

Materials: Boc-D-Ala-OH, H-L-Ser(Bzl)-OMe, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM) or DMF, Diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve Boc-D-Ala-OH and HOBt in DCM or DMF.

-

Add EDC to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.

-

In a separate flask, dissolve H-L-Ser(Bzl)-OMe in DCM or DMF and add DIPEA.

-

Add the solution of the serine ester to the activated alanine solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude protected dipeptide, Boc-D-Ala-Ser(Bzl)-OMe, by silica gel column chromatography.[1]

-

4. Deprotection to Yield this compound

This involves the removal of the Boc and methyl ester protecting groups.

-

Materials: Boc-D-Ala-Ser(Bzl)-OMe, Lithium hydroxide (LiOH) or NaOH, Tetrahydrofuran (THF)/Water mixture, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Saponification (Ester Hydrolysis):

-

Dissolve the protected dipeptide in a THF/water mixture.

-

Add a solution of LiOH or NaOH and stir at room temperature until the ester is hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to pH 3-4 and extract the product with an organic solvent.

-

Dry and concentrate to obtain Boc-D-Ala-Ser(Bzl)-OH.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected dipeptide acid in a mixture of TFA and DCM (typically 1:1 or as per standard protocols).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the final product, this compound, as a TFA salt.

-

The product can be further purified by recrystallization or preparative HPLC.

-

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of both amino acid residues, the benzyl protecting group, and the formation of the peptide bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the dipeptide.

-

Optical Rotation: The specific rotation of the purified dipeptide would be measured to confirm its chiral integrity.

Potential Applications in Drug Development

D-amino acid-containing peptides are of significant interest in drug development due to their enhanced resistance to proteolytic degradation, which can lead to improved pharmacokinetic profiles.[2] this compound can serve as a key intermediate in the synthesis of:

-

Enzyme Inhibitors: The specific stereochemistry can be crucial for fitting into the active site of target enzymes.

-

Peptide-based Therapeutics: Incorporation of this dipeptide can modulate the conformation and stability of larger peptides, potentially enhancing their therapeutic efficacy.

-

Chiral Ligands: The dipeptide can be used as a scaffold for the synthesis of chiral ligands for asymmetric catalysis.

Signaling Pathways and Logical Relationships

The involvement of this compound in specific signaling pathways is not documented. However, peptides containing D-amino acids can interact with various biological targets. The following diagram illustrates a hypothetical interaction of a therapeutic peptide containing this dipeptide with a cell surface receptor, leading to the modulation of an intracellular signaling cascade.

Caption: Hypothetical interaction of a peptide containing this compound.

Conclusion

This compound is a valuable, albeit not widely commercialized, dipeptide building block. Its synthesis relies on established principles of peptide chemistry, involving careful protection and coupling strategies. For researchers in drug discovery and medicinal chemistry, this dipeptide offers a tool to introduce specific stereochemical and conformational constraints into peptide-based molecules, with the potential to enhance their therapeutic properties. Further research into the specific biological activities of peptides incorporating this unique building block is warranted.

References

A Technical Review of D-Alanyl-O-benzyl-L-serine and its Core Moiety

Introduction

D-Alanyl-O-benzyl-L-serine is a dipeptide of interest in the fields of biochemistry and pharmaceutical development. While specific literature on this particular dipeptide is sparse, a comprehensive review of its core component, O-benzyl-L-serine, provides a foundational understanding of its potential synthesis, chemical properties, and biological activities. O-benzyl-serine and its derivatives have been explored for their utility as pharmaceutical intermediates and their role in peptide synthesis.[1] Notably, the benzylserine moiety has demonstrated significant biological activity, particularly as an inhibitor of amino acid transport in cancer cells.[2] This technical guide will synthesize the available information on the synthesis and biological implications of O-benzyl-serine to provide a framework for future research into this compound.

Synthesis of O-benzyl-serine

The synthesis of O-benzyl-serine is a critical step in the potential production of this compound. Several methods for the synthesis of both the L-enantiomer and the racemic mixture have been reported. These typically involve the protection of the amino and/or carboxyl groups of serine, followed by benzylation of the hydroxyl group and subsequent deprotection.

Table 1: Summary of Synthetic Routes for O-benzyl-serine

| Product | Starting Material | Key Reagents | Reported Yield | Reference |

| O-benzyl-L-serine | L-serine | Di-tert-butyl dicarbonate, NaOH, 1,4-dioxane, Sodium hydride, Benzyl bromide, Trifluoroacetic acid, Dichloromethane | 94% (for N-Boc-L-serine), Not specified for benzylation, 97% for deprotection | [3] |

| O-benzyl-DL-serine | DL-serine | Di-tert-butyl dicarbonate, NaOH, Tetrahydrofuran, Sodium tert-pentoxide, Benzyl bromide, Sodium carbonate | Not specified | [1] |

| O-benzyl-L-serine | N-BOC-O-benzyl-L-serine | Trifluoroacetic acid, Triethylsilane, Dichloromethane | 62.3% | [4] |

Experimental Protocols

Detailed methodologies for key synthetic steps are crucial for reproducibility and further development.

Protocol 1: Synthesis of O-benzyl-L-serine from L-serine [3]

This protocol involves a two-step process: N-protection of L-serine followed by benzylation and deprotection.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

-

To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) is slowly added at 0°C.

-

The mixture is warmed to room temperature and stirred for 24 hours.

-

After evaporation of 1,4-dioxane, the aqueous layer is washed with Et2O (50 mL).

-

The aqueous layer is acidified with 1M H2SO4 aqueous solution to a pH of 2-3 and extracted with EtOAc (3 x 50 mL).

-

The combined organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine. (Yield: 9.6 g, 94%).

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

-

To a solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) is added at 0°C under an argon atmosphere.

-

Benzyl bromide is then added, and the reaction proceeds. (Further details on the amount of benzyl bromide and reaction time are not specified in the provided abstract).

Step 3: Deprotection of the tert-butoxycarbonyl group

-

N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) is dissolved in a mixture of CH2Cl2 (30 mL) and TFA (5 mL).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvents are removed under reduced pressure.

-

The resulting residue is purified by decantation using Et2O to remove any remaining trace of TFA, yielding O-benzyl-L-serine as a white solid. (Yield: 4.7 g, 97%).

Protocol 2: Synthesis of O-benzyl-DL-serine [1]

This protocol outlines the synthesis of the racemic mixture.

Step 1: Synthesis of N-tert-butoxycarbonyl-DL-serine

-

105g of serine is dissolved in 100mL of NaOH solution.

-

200mL of tetrahydrofuran and 250g of di-tert-butyl dicarbonate are added sequentially. (Reaction conditions are not fully detailed in the abstract).

Step 2: Synthesis of N-tert-butoxycarbonyl-O-benzyl-DL-serine

-

20.5g of N-tert-butoxycarbonyl-DL-serine is dissolved in 200mL of tetrahydrofuran.

-

27.59g of sodium tert-pentoxide is added, followed by the slow addition of 20g of benzyl bromide. (Reaction conditions are not fully detailed in the abstract).

Step 3: Synthesis of O-benzyl-DL-serine

-

3g of N-tert-butoxycarbonyl-O-benzyl-DL-serine is dissolved in 115mL of 10% Na2CO3 and cooled to 0-4°C.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the mixture is poured into 400mL of water and extracted twice with ethyl ether.

-

The aqueous layer is cooled, and the pH is adjusted to around 2 with concentrated hydrochloric acid, leading to the precipitation of a white solid.

-

The product is extracted three times with 50mL of ethyl acetate, dried with anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The product is precipitated with petroleum ether to obtain O-benzyl-DL-serine.

Visualizing the Synthetic Workflow

Caption: General workflow for the synthesis of O-benzyl-L-serine.

Biological Activity of Benzylserine

Recent studies have highlighted the role of benzylserine (BenSer) as a dual inhibitor of the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine-preferring transporter 2 (ASCT2).[2] These transporters are crucial for the uptake of essential amino acids like leucine and glutamine, which are vital for the rapid growth and proliferation of cancer cells.[2][5]

In breast cancer cell lines (MCF-7, HCC1806, and MDA-MB-231), treatment with benzylserine significantly inhibited the uptake of both leucine and glutamine.[2] This dual inhibition leads to a disruption of intracellular amino acid homeostasis, which in turn causes decreased cell viability and cell cycle progression.[2] The effects of benzylserine were found to be more cytostatic than those of a LAT family-specific inhibitor, suggesting that the combined inhibition of both LAT1 and ASCT2 is more effective in hindering cancer cell growth.[1]

Further investigation revealed that benzylserine treatment affects the intracellular concentrations of at least 14 amino acids, indicating a broad impact on amino acid metabolism.[6] This disruption of amino acid balance activates the amino acid response (AAR) pathway through the activating transcription factor 4 (ATF4).[1]

Signaling Pathway of Benzylserine in Breast Cancer Cells

Caption: Proposed mechanism of action of Benzylserine in cancer cells.

Quantitative Data

While the reviewed literature extensively describes the qualitative effects of benzylserine, specific quantitative data such as IC50 or Ki values for the inhibition of LAT1 and ASCT2 by this compound are not available. The studies confirm "significant" inhibition of leucine and glutamine uptake in breast cancer cells upon treatment with benzylserine, leading to decreased cell viability.[2]

Table 2: Chemical and Physical Properties of O-benzyl-serine

| Property | O-benzyl-L-serine | O-benzyl-DL-serine | Reference |

| Molecular Formula | C10H13NO3 | C10H13NO3 | [7],[8] |

| Molecular Weight | 195.22 g/mol | 195.22 g/mol | [7],[8] |

| Melting Point | ~227 °C (dec.) | ~227 °C (dec.) | ,[8] |

| Appearance | White to pale cream powder | White to light yellow powder to crystal | ,[8] |

| CAS Number | 4726-96-9 | 5445-44-3 | [7],[8] |

The available literature strongly suggests that the O-benzyl-serine moiety possesses significant biological activity as a dual inhibitor of the amino acid transporters LAT1 and ASCT2. This makes it a compelling candidate for further investigation in the context of cancer therapeutics.

The dipeptide this compound represents a logical next step in this line of research. Future studies should focus on:

-

Efficient Synthesis: Developing a robust and scalable synthetic route for this compound.

-

In Vitro Evaluation: Quantifying the inhibitory activity of the dipeptide against LAT1 and ASCT2 and comparing it to benzylserine.

-

Cell-Based Assays: Assessing the efficacy of this compound in various cancer cell lines to determine its anti-proliferative and cytotoxic effects.

-

Pharmacokinetic Studies: Evaluating the stability, absorption, and metabolism of the dipeptide to understand its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H18N2O4 | CID 71421926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]

- 5. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. O-BENZYL-DL-SERINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Notes and Protocols: Incorporation of D-Alanyl-O-benzyl-L-serine into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unnatural amino acids and dipeptide building blocks into peptide sequences is a cornerstone of modern drug discovery and development. These modifications can significantly enhance peptide stability, confer resistance to enzymatic degradation, and modulate biological activity. This document provides detailed application notes and protocols for the incorporation of the specific dipeptide unit, D-Alanyl-O-benzyl-L-serine, into peptide chains. The presence of a D-amino acid at the N-terminus of this dipeptide can critically influence the conformational properties and proteolytic resistance of the final peptide. The O-benzyl protection on the serine residue is a standard strategy in peptide synthesis, preventing side reactions and allowing for selective deprotection.

Data Presentation

Table 1: Recommended Reagents for this compound Dipeptide Synthesis and Incorporation

| Reagent/Component | Purpose | Recommended Supplier (Example) | Purity |

| Boc-D-Alanine | N-terminal protection of Alanine | Sigma-Aldrich, Bachem | >99% |

| O-Benzyl-L-serine methyl ester HCl | C-terminal protected Serine | Bachem, Chem-Impex | >98% |

| HATU | Coupling Reagent | MilliporeSigma, CEM | >98% |

| HOBt | Additive to reduce racemization | Aapptec, Gyros Protein Technologies | >99% |

| DIPEA (or DIEA) | Base for coupling reaction | Thermo Fisher Scientific, VWR | Peptide synthesis grade |

| Fmoc-D-Ala-O-benzyl-L-Ser-OH | Protected dipeptide for SPPS | Custom Synthesis | >95% |

| Rink Amide Resin | Solid support for peptide amide synthesis | Novabiochem, Aapptec | 100-200 mesh |

| Piperidine | Fmoc deprotection | Alfa Aesar, Acros Organics | >99% |

| Trifluoroacetic Acid (TFA) | Cleavage from resin and side-chain deprotection | Halocarbon, Oakwood Chemical | >99% |

Table 2: Quantitative Parameters for Solid-Phase Peptide Synthesis (SPPS) Incorporation

| Parameter | Value/Range | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Varies with resin type. |

| Amino Acid/Dipeptide Equivalents | 3 - 5 eq. | Relative to resin loading. |

| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | Slightly less than the amino acid/dipeptide. |

| Base (DIPEA) Equivalents | 6 - 10 eq. | Typically double the amino acid/dipeptide equivalents. |

| Coupling Time (Dipeptide) | 1 - 4 hours | Can be extended or repeated (double coupling) for difficult sequences. |

| Fmoc Deprotection Time | 2 x 10 min | Standard procedure with 20% piperidine in DMF. |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Standard for most peptides. TIS scavenges cations. |

| Expected Yield (crude peptide) | 60 - 85% | Highly dependent on sequence and length. |

| Expected Purity (crude peptide) | 50 - 80% | Dependent on synthesis efficiency and side reactions. |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-Fmoc-D-Alanyl-O-benzyl-L-serine

This protocol details the synthesis of the protected dipeptide building block required for subsequent solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-D-Alanine

-

O-Benzyl-L-serine methyl ester hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Ethyl acetate (EtOAc)

-

1 M HCl (aqueous)

-

Saturated NaHCO3 solution (aqueous)

-

Brine (saturated NaCl solution, aqueous)

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

Activation: In a round-bottom flask, dissolve Fmoc-D-Alanine (1.1 eq.) and HATU (1.1 eq.) in DMF. Stir the solution for 5-10 minutes at room temperature.

-

Coupling: Add O-Benzyl-L-serine methyl ester hydrochloride (1.0 eq.) to the activated solution. Add DIPEA (2.5 eq.) dropwise while stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected dipeptide ester.

-

Saponification: Dissolve the purified dipeptide ester in a mixture of THF and water. Add LiOH (1.5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Final Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield Fmoc-D-Alanyl-O-benzyl-L-serine as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-D-Alanyl-O-benzyl-L-serine

This protocol describes the incorporation of the pre-synthesized dipeptide into a growing peptide chain on a solid support using the Fmoc/tBu strategy.[1]

Materials:

-

Peptide-resin (with a free N-terminal amine)

-

Fmoc-D-Alanyl-O-benzyl-L-serine

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

HOBt (Hydroxybenzotriazole)

-

DIPEA

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% Piperidine in DMF (v/v)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Dipeptide Coupling:

-

In a separate vial, pre-activate the Fmoc-D-Alanyl-O-benzyl-L-serine (3 eq.) with HBTU/HOBt (2.9 eq.) or HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-